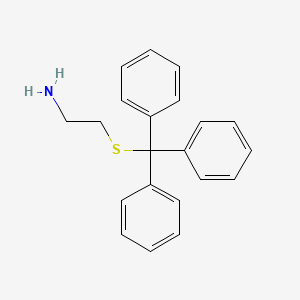

2-(Tritylthio)ethanamine

Overview

Description

2-(Tritylthio)ethanamine is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of thioethylamine and is composed of a trityl group and an ethanamine group. This compound has been studied for its various biochemical and physiological effects, and its use in lab experiments has been explored. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Key Intermediates : Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia. This synthesis involves a series of steps including O-alkylation, reduction, and etherification, highlighting the importance of such compounds in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Applications in Corrosion Inhibition : Walter and Cooke (1997) discovered that 2-(Decylthio)Ethanamine hydrochloride functions as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also enhances corrosion inhibition in cooling water systems (Walter & Cooke, 1997).

Pharmacology and Biochemistry

- Binding to Intracellular Histamine Receptors : Brandes et al. (1992) studied the impact of certain antidepressants, structurally similar to N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamineHCl, on malignant growth in rodents. They found that these compounds, due to their structural similarity, could bind to growth-regulatory intracellular histamine receptors. This binding potentially influenced tumor growth, highlighting the biochemical significance of these compounds in cancer research (Brandes et al., 1992).

- Agonists at Serotonin Receptors : Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, including compounds similar to 2-(Tritylthio)ethanamine. They found these substances to be high-potency agonists at 5-HT2A receptors, which are critical in understanding their hallucinogenic activity and potential use in psychiatric research (Eshleman et al., 2018).

Medical Research Applications

Cancer Treatment Research : Reyno et al. (2004) conducted a phase III study of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) combined with doxorubicin for metastatic/recurrent breast cancer. The study revealed significant insights into the effectiveness of DPPE in enhancing chemotherapy cytotoxicity, demonstrating the potential medical applications of such compounds in oncology (Reyno et al., 2004).

- -converting enzyme 2 (ACE2) inhibitor, N-(2-aminoethyl)-1 aziridine-ethanamine, which has implications in controlling cardiovascular diseases and severe acute respiratory syndrome (SARS). This research suggests that derivatives of this compound could be significant in developing therapeutic agents for these conditions (Huentelman et al., 2004).

Mechanism of Action

Target of Action

The primary target of 2-(Tritylthio)ethanamine is the Kinesin Spindle Protein (KSP) . KSP belongs to the kinesin superfamily of microtubule-based motor proteins and is responsible for the establishment of the bipolar mitotic spindle, which mediates cell division . KSP is highly expressed in proliferating/cancer cells, making it a potential drug target for cancer chemotherapy .

Mode of Action

This compound interacts with its target, KSP, by inhibiting its function . The inhibition of KSP disrupts the normal cell cycle during mitosis through the generation of monoastral microtubule arrays, leading to apoptotic cell death .

Biochemical Pathways

The inhibition of KSP by this compound affects the mitotic spindle assembly pathway . This disruption leads to the formation of monoastral microtubule arrays, which prevent the normal segregation of chromosomes during cell division . The result is the induction of apoptosis, or programmed cell death .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the compound’s bioavailability.

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, particularly those that are rapidly dividing, such as cancer cells . By inhibiting KSP and disrupting the normal cell cycle, this compound causes cells to undergo programmed cell death .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(Tritylthio)ethanamine plays a role in biochemical reactions, particularly in the synthesis of certain compounds. It has been shown to interact with enzymes and proteins, such as human serum albumin . The nature of these interactions involves the inhibition of sirtuin 2, a class of enzymes that play key roles in cellular regulation .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to have anticancer activity, with its mechanism of action dependent on the inhibition of sirtuin 2 . It interacts with the nitrogen atoms of human serum albumin and inhibits its binding to the tumor cell surface .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the activity of sirtuin 2, which is crucial for its anticancer properties .

Temporal Effects in Laboratory Settings

It is known that it can be used to immobilize proteins and nucleic acids .

Metabolic Pathways

Properties

IUPAC Name |

2-tritylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWICPSVWHCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911219 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-85-8 | |

| Record name | 1095-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

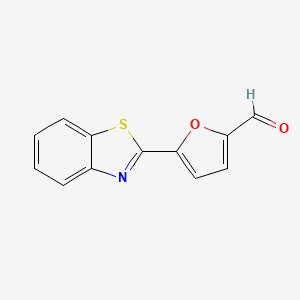

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)